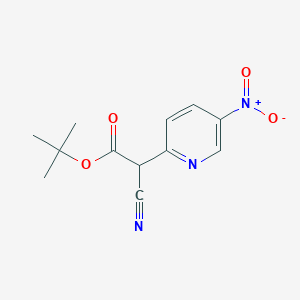

Tert-butyl 2-cyano-2-(5-nitropyridin-2-YL)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)9(6-13)10-5-4-8(7-14-10)15(17)18/h4-5,7,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWLVUZTOGLWIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C#N)C1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559595 | |

| Record name | tert-Butyl cyano(5-nitropyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914223-27-1 | |

| Record name | tert-Butyl cyano(5-nitropyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate (CAS 914223-27-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its synthesis, physicochemical properties, reactivity, and potential applications, offering insights grounded in established chemical principles and field-proven expertise.

Introduction: The Strategic Importance of a Versatile Building Block

This compound, bearing the CAS number 914223-27-1, is a highly functionalized pyridine derivative. Its strategic importance in drug discovery and organic synthesis stems from the unique interplay of its constituent moieties:

-

The 5-Nitropyridine Core: The pyridine ring is a privileged scaffold in a vast number of approved pharmaceuticals.[1] The presence of a strongly electron-withdrawing nitro group at the 5-position significantly modulates the electronic properties of the ring, activating it for specific chemical transformations.[2][3]

-

The α-Cyano, α-Aryl Acetoacetate Moiety: This functional group arrangement at the 2-position introduces multiple reactive handles. The nitrile and ester groups can be further elaborated, and the α-carbon serves as a key point for introducing additional molecular complexity.

This combination of features makes this compound a valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.[4][5]

Physicochemical and Structural Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for its handling, storage, and application in synthetic protocols.

| Property | Value | Source |

| CAS Number | 914223-27-1 | N/A |

| Molecular Formula | C₁₂H₁₃N₃O₄ | N/A |

| Molecular Weight | 263.25 g/mol | N/A |

| Boiling Point | 401.8±45.0 °C (Predicted) | N/A |

| Density | 1.268±0.06 g/cm³ (Predicted) | N/A |

| Storage Temperature | 2-8°C | N/A |

Synthesis and Mechanistic Considerations

While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in peer-reviewed literature, a highly plausible synthetic route can be devised based on established principles of pyridine chemistry. The most probable approach involves a nucleophilic aromatic substitution (SNAr) reaction.

The core principle of this proposed synthesis is the high reactivity of 2-halo-5-nitropyridines towards nucleophiles. The electron-withdrawing nitro group at the 5-position, along with the electronegative ring nitrogen, strongly activates the 2-position for nucleophilic attack.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Disclaimer: This is a proposed protocol based on established chemical principles. Researchers should conduct their own optimization and safety assessments.

Materials:

-

2-Chloro-5-nitropyridine

-

Tert-butyl cyanoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Nucleophile: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous DMF (or DMSO). Add Tert-butyl cyanoacetate (1.1 equivalents).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise, ensuring the temperature does not exceed 5 °C. Stir the mixture at this temperature for 30 minutes, or until hydrogen gas evolution ceases. The formation of the sodium salt of tert-butyl cyanoacetate will be observed. If using a weaker base like K₂CO₃, the reaction may require heating.

-

Nucleophilic Aromatic Substitution: Dissolve 2-Chloro-5-nitropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF (or DMSO) and add it dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its key functional groups, making it a versatile intermediate for the synthesis of a diverse range of more complex molecules.

Key Reactive Sites and Potential Transformations

Caption: Key reactive sites and potential downstream transformations of the title compound.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine using various standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid combinations (e.g., Fe/HCl, SnCl₂/HCl).[4] This transformation is fundamental in medicinal chemistry as it introduces a key site for further functionalization, such as amide bond formation, sulfonamide synthesis, or participation in coupling reactions.

-

Hydrolysis of the Tert-butyl Ester: The tert-butyl ester is a common protecting group for carboxylic acids and can be selectively cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane, or HCl in dioxane) to yield the corresponding carboxylic acid. This allows for subsequent amide coupling reactions or other transformations of the acid functionality.

-

Transformations of the Nitrile Group: The nitrile group is a versatile functional group that can undergo hydrolysis to either a primary amide or a carboxylic acid, or be reduced to a primary amine. This opens up numerous avenues for further derivatization.

Potential Applications in Medicinal Chemistry

Given the prevalence of the substituted pyridine scaffold in pharmaceuticals, this compound is a promising starting material for the synthesis of a variety of biologically active molecules. The 5-amino-2-substituted pyridine core, accessible via nitro reduction, is a key pharmacophore in numerous kinase inhibitors and other targeted therapies.[2] The diverse functionalities of this molecule allow for the systematic exploration of chemical space around this privileged core, facilitating the development of structure-activity relationships (SAR) in drug discovery campaigns.

Analytical Characterization (Predicted)

Predicted ¹H NMR (in CDCl₃, 400 MHz):

-

Aromatic Protons (Pyridine Ring): Three signals in the aromatic region (δ 7.5-9.5 ppm), exhibiting characteristic pyridine coupling patterns. The proton at the 6-position is expected to be the most downfield due to the anisotropic effect of the nitro group and the ring nitrogen.

-

Methine Proton: A singlet for the proton at the α-position to the cyano and ester groups.

-

Tert-butyl Protons: A singlet at approximately δ 1.5 ppm, integrating to 9 protons.

Predicted ¹³C NMR (in CDCl₃, 100 MHz):

-

Aromatic Carbons: Signals for the five carbons of the pyridine ring.

-

Ester Carbonyl: A signal around δ 165-170 ppm.

-

Nitrile Carbon: A signal around δ 115-120 ppm.

-

Tert-butyl Carbons: Signals for the quaternary and methyl carbons of the tert-butyl group.

-

α-Carbon: The carbon attached to the pyridine ring, cyano, and ester groups.

Infrared (IR) Spectroscopy:

-

C≡N stretch: A sharp absorption band around 2240-2260 cm⁻¹.

-

C=O stretch (ester): A strong absorption band around 1730-1750 cm⁻¹.

-

NO₂ stretch: Strong asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be expected in high-resolution mass spectrometry, confirming the molecular weight. Fragmentation patterns would likely involve the loss of the tert-butyl group and other characteristic fragments.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its highly functionalized structure provides multiple avenues for further chemical elaboration, making it an ideal starting material for the synthesis of complex nitrogen-containing heterocycles. While detailed experimental data for this specific compound is not widely published, its synthesis and reactivity can be confidently predicted based on well-established chemical principles governing nitropyridine chemistry. This guide provides a solid foundation for researchers and drug development professionals looking to incorporate this promising intermediate into their synthetic strategies.

References

-

Kiseleva, A. A., et al. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 29(1), 1. [Link]

- Google Patents. (2019). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)

-

The Royal Society of Chemistry. (2007). Supplementary Material (ESI) for Chemical Communications. [Link]

-

Google Patents. (2007). Hydantoin compounds and their use. [Link]

- Google Patents. (2013).

-

Devarajegowda, H. C., et al. (2014). tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o415. [Link]

-

Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993-997. [Link]

-

ChemBK. (n.d.). tert-butyl 2-cyano-2-(5-(trifluoroMethyl)pyridin-2-yl)acetate. [Link]

-

Google Patents. (2003). Pharmaceutical propylene glycol solvate compositions. [Link]

-

Sinfoo Biotech. (n.d.). t-butyl 2-cyano-2-(5-nitropyridin-2(1h)-ylidene)acetate. [Link]

-

Google Patents. (2020). Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][2][3][5]triazolo[4,3-a][2][5]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer.

-

ResearchGate. (2001). Synthesis of 2-Cyano-5-nitrofuran. [Link]

- Google Patents. (n.d.).

-

National Center for Biotechnology Information. (2018). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. [Link]

-

MDPI. (2019). Synthesis of 2-Cyanopyrimidines. [Link]

-

ACS Publications. (2023). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. [Link]

-

PubMed. (2024). Electrochemically Mediated Synthesis of Cyanated Heterocycles from α-amino Esters, Pyridine-2-carbaldehydes and NH4SCN as Cyano Group Source. [Link]

-

Journal of the American Chemical Society. (2023). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. [Link]

-

The Journal of Organic Chemistry. (2023). Rongalite as C1 Synthon in the Synthesis of Divergent Pyridines and Quinolines. [Link]

Sources

An In-depth Technical Guide to Tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of Tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate. As a Senior Application Scientist, this document is structured to deliver not only technical data but also field-proven insights into its handling and potential applications, grounded in established scientific principles.

Introduction: A Molecule of Interest in Modern Medicinal Chemistry

This compound is a functionalized heterocyclic compound that holds significant potential as a building block in medicinal chemistry and drug discovery. The presence of a nitropyridine moiety, a cyano group, and a tert-butyl ester functionality within a single molecular framework offers a versatile platform for the synthesis of more complex and biologically active molecules.

The nitropyridine ring is a well-established pharmacophore found in numerous therapeutic agents, often imparting crucial binding interactions with biological targets. The nitro group, being a strong electron-withdrawing group, activates the pyridine ring for nucleophilic aromatic substitution, allowing for the introduction of diverse substituents. The cyano and ester groups provide additional handles for chemical modification, making this compound a valuable intermediate for the construction of compound libraries for high-throughput screening. Nitropyridines are recognized as valuable scaffolds in the development of bioactive molecules, with applications as antitumor, antiviral, and anti-neurodegenerative agents.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes its key physical and chemical characteristics. It is important to note that while some of these properties are experimentally determined, others are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃N₃O₄ | - |

| Molecular Weight | 263.25 g/mol | - |

| CAS Number | 914223-27-1 | - |

| Appearance | Predicted: Solid | - |

| Melting Point | Data not available | - |

| Boiling Point (Predicted) | 401.8 ± 45.0 °C | Supplier Data |

| Density (Predicted) | 1.268 ± 0.06 g/cm³ | Supplier Data |

| pKa (Predicted) | 6.40 ± 0.29 | Supplier Data |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | - |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway:

A logical approach involves the reaction of 2-chloro-5-nitropyridine with tert-butyl cyanoacetate in the presence of a suitable base.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed):

Materials:

-

2-chloro-5-nitropyridine

-

tert-butyl cyanoacetate

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of tert-butyl cyanoacetate (1.1 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) portion-wise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes to facilitate the formation of the enolate.

-

Add a solution of 2-chloro-5-nitropyridine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial when using a strong base like sodium hydride to prevent its reaction with atmospheric moisture and oxygen.

-

Anhydrous Solvents: Anhydrous solvents are essential to ensure the efficiency of the base and prevent unwanted side reactions.

-

Base Selection: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates tert-butyl cyanoacetate to form the reactive enolate. Weaker bases like potassium carbonate can also be employed, potentially requiring higher reaction temperatures.

-

Workup Procedure: The aqueous workup is designed to quench the reaction, remove the base and any water-soluble byproducts, and isolate the desired product in the organic phase.

Analytical Characterization

The structural elucidation and purity assessment of this compound would be accomplished using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring and the tert-butyl group. The pyridine protons will likely appear as multiplets in the aromatic region (δ 7.0-9.0 ppm), with their chemical shifts and coupling constants being influenced by the nitro and the substituted acetate groups. The tert-butyl group will exhibit a singlet at approximately δ 1.5 ppm, integrating to nine protons. The methine proton (CH) adjacent to the cyano and ester groups is expected to appear as a singlet further downfield.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule.[2] Characteristic signals would include those for the carbonyl carbon of the ester (δ 160-170 ppm), the quaternary carbon of the tert-butyl group, the carbons of the pyridine ring, the cyano carbon (δ 115-125 ppm), and the methine carbon.[3]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound.[4]

-

Electrospray Ionization (ESI): In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 264.10.

-

Electron Ionization (EI): EI-MS would likely show the molecular ion peak at m/z 263.09, along with characteristic fragment ions corresponding to the loss of the tert-butyl group, the nitro group, and other fragments of the molecule.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups.

-

C≡N (Nitrile): A sharp absorption band is expected in the region of 2240-2260 cm⁻¹.[5]

-

C=O (Ester): A strong absorption band should appear around 1730-1750 cm⁻¹.[5]

-

NO₂ (Nitro): Two strong absorption bands are anticipated, one for the asymmetric stretching vibration around 1500-1570 cm⁻¹ and another for the symmetric stretching vibration around 1300-1370 cm⁻¹.

Safety and Handling

As a prudent laboratory practice, this compound should be handled with care, assuming it may be hazardous. The safety precautions are based on the known hazards of related compounds, such as nitropyridines and cyanoacetates.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat should be worn. In cases of potential significant exposure, additional protective clothing may be necessary.

-

Respiratory Protection: Work in a well-ventilated fume hood. If handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator may be required.

Handling and Storage:

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Keep the container tightly closed.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Potential Applications and Reactivity

The unique combination of functional groups in this compound makes it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds with potential biological activity.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the pyridine ring, particularly at the positions ortho and para to it, for nucleophilic aromatic substitution. This allows for the displacement of the nitro group or other leaving groups with various nucleophiles, leading to the synthesis of highly functionalized pyridine derivatives.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This opens up avenues for the synthesis of various substituted aminopyridines, which are common motifs in pharmaceuticals.

-

Modification of the Ester and Cyano Groups: The tert-butyl ester can be hydrolyzed under acidic conditions to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The cyano group can also be hydrolyzed to a carboxylic acid or an amide, or it can participate in various cycloaddition reactions.

Caption: Potential reactivity pathways for this compound.

Conclusion

This compound is a promising and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its array of functional groups provides multiple avenues for the creation of diverse and complex molecular architectures. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous structures. Researchers and drug development professionals can leverage this information to effectively incorporate this valuable intermediate into their synthetic strategies.

References

- Sinha, D., & Katon, J. E. (1974). The Vibrational Spectra of Methyl Cyanoacetate and Methyl Cyanoacetate-d3. Canadian Journal of Chemistry, 52(17), 3057-3063.

-

CORE. (2013). SUBSTITUENT EFFECT ON IR, 1H- AND 13C-NMR SPECTRAL DATA IN N-(SUBSTITUTED PHENYL)-2-CYANOACETAMIDES. [Link]

-

Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 3-NITROPYRIDINE. [Link]

-

Journal of the Chemical Society, Faraday Transactions 1. (1979). Infrared study of the adsorption of ethyl cyanoacetate on silica immersed in carbon tetrachloride. [Link]

-

PMC - PubMed Central - NIH. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

-

ResearchGate. (2025). Nitropyridines: Synthesis and reactions. [Link]

-

PubChem. (n.d.). Ethyl cyanoacetate. [Link]

-

ResearchGate. (2025). (PDF) Conformational isomerism in methyl cyanoacetate: A combined matrix-isolation infrared spectroscopy and molecular orbital study. [Link]

-

RSC Publishing. (n.d.). Assessing the reactivity of cyanate esters in [2+2+2] cyclotrimerization: meeting the challenge by augmenting differential scanning calorimetry with kinetic computations. [Link]

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... [Link]

-

PubMed. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. [Link]

-

MDPI. (2021). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Organic Synthesis: The Role of Nitropyridine Intermediates. [Link]

-

ResearchGate. (2025). (PDF) A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]

-

ChemBK. (n.d.). tert-butyl 2-cyano-2-(5-(trifluoroMethyl)pyridin-2-yl)acetate Request for Quotation. [Link]

- Google Patents. (2007). (12) United States Patent (10)

- Google Patents. (n.d.).

-

NIH. (2024). Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. [Link]

- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.

-

Oriental Journal of Chemistry. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. [Link]

-

MDPI. (n.d.). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. [Link]

-

ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. [Link]

-

Patentscope. (2012). WO 2012/069948 Al - Common Organic Chemistry. [Link]

-

Patentscope. (n.d.). WO2019018592A2 - Process for the preparation of n-((1r,2s,5r)-5-(tert-butylamino)-2-((s)-3-(7-tert-butylpyrazolo[1,5-a][4][6][7]triazin-4-ylamino)-2-oxopyrrolidin-1-yl)cyclohexyl)acetamide. [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Compound Interest. (2015). A guide to 13c nmr chemical shift values. [Link]

-

ResearchGate. (n.d.). Reactivity of 2-amino-3-cyanopyridines. [Link]

-

RSC Publishing. (n.d.). 2-Methyl-2-(pyridin-2-yl)malononitrile: a site-selective cyano transfer reagent for photocatalytic cyanation reactions. [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. compoundchem.com [compoundchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. nbinno.com [nbinno.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

An In-Depth Technical Guide to the Spectral Analysis of Tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected spectral data for tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate, a compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the spectroscopic signatures of this molecule, grounded in established principles and validated methodologies. The interpretation of spectral data is crucial for confirming molecular structure, assessing purity, and understanding chemical behavior.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The molecule contains a substituted pyridine ring, a nitro group, a cyano group, and a tert-butyl ester. Each of these components will produce characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), allowing for a detailed structural elucidation.

Caption: Molecular structure of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, based on the analysis of similar compounds.[1][2][3][4][5]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: -2 to 12 ppm.

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

The solvent signal can be used as a secondary reference.

-

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.4 | d | 1H | H-6 (Pyridine) |

| ~8.5 | dd | 1H | H-4 (Pyridine) |

| ~7.8 | d | 1H | H-3 (Pyridine) |

| ~5.2 | s | 1H | α-CH |

| ~1.5 | s | 9H | tert-butyl CH₃ |

Interpretation:

-

The pyridine protons are expected in the aromatic region (7.0-9.5 ppm). The nitro group at the 5-position will deshield the adjacent protons (H-4 and H-6), shifting them downfield.

-

The α-proton is a singlet and is expected to be significantly deshielded due to the adjacent cyano, ester, and pyridine groups.

-

The nine protons of the tert-butyl group will appear as a sharp singlet, a characteristic signal for this group.

Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Ester) |

| ~155 | C-2 (Pyridine) |

| ~148 | C-5 (Pyridine) |

| ~142 | C-6 (Pyridine) |

| ~135 | C-4 (Pyridine) |

| ~122 | C-3 (Pyridine) |

| ~115 | CN (Cyano) |

| ~85 | C(CH₃)₃ (Ester) |

| ~60 | α-C |

| ~28 | C(C H₃)₃ (Ester) |

Interpretation:

-

The carbonyl carbon of the ester will be the most downfield signal.[6]

-

The pyridine carbons will appear in the aromatic region, with the carbon bearing the nitro group (C-5) and the carbon attached to the electron-withdrawing cyanoacetate group (C-2) being significantly deshielded.

-

The cyano carbon signal is expected around 115 ppm.

-

The quaternary and methyl carbons of the tert-butyl group will appear in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: Spectra are usually collected over the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak | C-H stretch (aromatic) |

| ~2980-2850 | Medium | C-H stretch (aliphatic, tert-butyl and α-CH) |

| ~2250 | Medium | C≡N stretch (cyano) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1600, 1470 | Medium | C=C and C=N stretch (pyridine ring) |

| ~1530 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~1250, 1150 | Strong | C-O stretch (ester) |

Interpretation:

-

The presence of a strong absorption around 1740 cm⁻¹ is indicative of the ester carbonyl group.[7]

-

The cyano group will show a characteristic medium-intensity band around 2250 cm⁻¹.[6]

-

Two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹ are the most definitive evidence for the nitro group.[8][9][10]

-

The various C-H and C-O stretching and bending vibrations will also be present, confirming the overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

Experimental Protocol for MS Data Acquisition

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule.

-

Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used.

-

Data Acquisition: Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Proposed Fragment |

| [M+H]⁺ | Protonated molecular ion |

| [M-C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group |

| [M-C₄H₉O₂]⁺ | Loss of the tert-butoxycarbonyl group |

| [C₅H₃N₂O₂]⁺ | 5-nitropyridin-2-yl cation |

Interpretation:

The fragmentation of this compound is expected to proceed through several key pathways. The loss of isobutylene from the tert-butyl ester is a common fragmentation for such compounds.[11] Cleavage of the ester bond can also occur. Fragmentation of the pyridine ring is also possible, though may be less favored.[12][13][14][15]

Caption: Predicted major fragmentation pathways in ESI-MS.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the identification and characterization of this compound. By combining the insights from NMR, IR, and MS, researchers can confidently confirm the structure and purity of this compound, which is a critical step in any drug development or chemical research endeavor. The provided protocols are based on standard, validated methodologies, ensuring the generation of reliable and reproducible data.

References

- Rotational Spectra of Five Cyano Derivatives of Fluorene Contents.

-

Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. Available at: [Link]

-

Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Available at: [Link]

-

IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

- tert-butyl 2-cyano-2-(2,2,2-trifluoro-1-(2-nitrophenylimino)ethyl)pentanoate (N).

-

The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... - ResearchGate. Available at: [Link]

-

Brown, J. F. (1955). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society, 77(23), 6341-6351. Available at: [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

-

Surfaces of the characteristic IR bands of a nitro group for nitrodope... - ResearchGate. Available at: [Link]

-

IR streching frequencies of N-H, CN and C=O groups and 1 H-NMR (N-H)... - ResearchGate. Available at: [Link]

-

Mass Spectral Fragmentation Pattern of 2,2'-Bipyridyls. Part X. trans - ElectronicsAndBooks. Available at: [Link]

-

The ¹H (a) and the ¹³C (b) NMR spectra of the purified 2-cyano-2-(hydroxyimino)acetic acid methylester - ResearchGate. Available at: [Link]

-

Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines - Organic Syntheses Procedure. Available at: [Link]

-

tert-butyl 2-cyano-2-(5-(trifluoroMethyl)pyridin-2-yl)acetate Request for Quotation - ChemBK. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

-

Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors - ResearchGate. Available at: [Link]

-

Cyanoacetic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

tert-butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylate hydrochloride - PubChem. Available at: [Link]

-

tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl] - NIH. Available at: [Link]

-

IS NIR Spectra. Available at: [Link]

-

Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 rec - Perelman School of Medicine at the University of Pennsylvania. Available at: [Link]

-

Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines - Arkivoc. Available at: [Link]

-

TERT-BUTYL 6-CYANO-2-(2-(4-ETHYL-3-(4-MORPHOLINOPIPERIDIN-1-YL)PHENYL)PROPAN-2-YL)-1H-INDOLE-3-CARBOXYLATE - gsrs. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Cyanoacetic acid(372-09-8) 13C NMR [m.chemicalbook.com]

- 4. tert-Butyl cyanoacetate(1116-98-9) 1H NMR spectrum [chemicalbook.com]

- 5. tert-Butyl acetate (540-88-5) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. electronicsandbooks.com [electronicsandbooks.com]

An In-Depth Technical Guide to the Solubility of Tert-butyl 2-cyano-2-(5-nitropyridin-2-YL)acetate in Organic Solvents

Abstract

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic candidate is fraught with challenges, a significant portion of which are rooted in its fundamental physicochemical properties.[1][2] Among these, solubility is a critical determinant of a drug's bioavailability, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of Tert-butyl 2-cyano-2-(5-nitropyridin-2-YL)acetate, a representative NCE, in a range of common organic solvents. While pre-existing solubility data for this specific molecule is not publicly available, this document outlines the theoretical principles, predictive analyses, and detailed experimental protocols necessary to generate this crucial dataset. The methodologies presented herein are designed to be robust, ensuring scientific integrity and providing the foundational knowledge required for formulation development and preclinical assessment.

The Critical Role of Solubility in Drug Development

Oral administration remains the most convenient and preferred route for drug delivery due to its ease of administration and high patient compliance.[6] However, for a drug to be absorbed through the gastrointestinal tract, it must first be in solution.[6] Poor aqueous solubility is a leading cause of low and variable bioavailability, often requiring higher doses to achieve therapeutic plasma concentrations.[6] It is estimated that over 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making solubility a primary hurdle for formulation scientists.[7]

The solubility of an NCE in various organic solvents is equally critical. This information is vital for:

-

Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization processes.

-

Formulation Development: Creating stable liquid formulations for early-stage toxicological studies, often requiring solubility-enhancing cosolvents.[6][8]

-

Analytical Method Development: Preparing stock solutions and standards for assays such as High-Performance Liquid Chromatography (HPLC) and in vitro biological screens.[4]

-

Predicting In Vivo Behavior: Understanding solubility in non-aqueous environments can provide insights into a drug's potential interactions with biological lipids and membranes.[5]

Therefore, a thorough characterization of a compound's solubility profile is not merely a data-gathering exercise; it is a fundamental step that informs critical decisions throughout the drug development pipeline.[9][10]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[11][12] This rule states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[12][13] Key factors influencing the solubility of an organic compound include polarity, hydrogen bonding capability, and molecular size.[14][15]

-

Polarity: Molecules with a significant difference in electronegativity between atoms possess polar bonds and an overall molecular dipole. Polar solvents (e.g., water, methanol) effectively dissolve polar solutes, while non-polar solvents (e.g., hexane, toluene) dissolve non-polar solutes.[11]

-

Hydrogen Bonding: The ability of a molecule to act as a hydrogen bond donor (e.g., alcohols, amines) or acceptor (e.g., ketones, ethers, nitriles) dramatically increases its solubility in protic solvents like water and alcohols.[14]

-

Molecular Size: As the size of a molecule increases, particularly the non-polar hydrocarbon portion, its solubility in polar solvents tends to decrease.[11][15]

Predictive Analysis of this compound

To predict the solubility of the target compound, we must first analyze its structure:

-

Tert-butyl Ester Group: This is a bulky, largely non-polar (hydrophobic) group that will significantly decrease solubility in polar, aqueous media. However, it will promote solubility in less polar organic solvents.

-

Cyano Group (-C≡N): This group is strongly polar and can act as a hydrogen bond acceptor, which would contribute positively to solubility in polar solvents.

-

5-Nitro-Pyridine Ring: This heterocyclic aromatic system contains several features affecting polarity. The nitrogen atom in the pyridine ring is a hydrogen bond acceptor. The nitro group (-NO2) is highly polar and a strong electron-withdrawing group.

Overall Assessment: this compound is a molecule of mixed polarity. The presence of multiple polar functionalities (ester carbonyl, cyano, nitro, pyridine nitrogen) suggests it will be largely insoluble in very non-polar solvents like hexane. Conversely, the bulky, non-polar tert-butyl group suggests it will also have poor solubility in water. Its optimal solubility is likely to be found in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and some polar protic solvents (e.g., Ethanol, Methanol) that can solvate both the polar and non-polar regions of the molecule.

Caption: Overall workflow for solubility determination of an NCE.

Protocol 1: Qualitative Solubility Assessment

This rapid method provides a rank-order estimation of solubility in various solvents.

Materials:

-

This compound

-

Panel of organic solvents (see Table 1 for suggestions)

-

Small glass vials or test tubes (e.g., 1.5 mL)

-

Vortex mixer

-

Calibrated analytical balance

Procedure:

-

Weigh approximately 1-2 mg of the compound into a clean, dry vial.

-

Add the selected solvent dropwise (e.g., in 100 µL increments) up to a total volume of 1 mL.

-

After each addition, cap the vial and vortex vigorously for 30-60 seconds.

-

Visually inspect the solution against a dark background for any undissolved solid particles.

-

Record the observations using the criteria in Table 1.

Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility. [16][17]It measures the maximum concentration of a solute in a solvent after equilibrium has been established between the solution and excess solid.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Glass vials with Teflon-lined screw caps

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance and micropipettes

-

Analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial (e.g., 5-10 mg to 1 mL of solvent) to create a slurry. The key is to ensure undissolved solid remains at the end of the experiment.

-

Equilibration: Tightly cap the vial and place it on a rotator in a temperature-controlled environment (e.g., 25 °C) for 24 to 48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let heavy solids settle. Then, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet all undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, immediately filter the collected supernatant through a chemically-resistant syringe filter (e.g., PTFE for organic solvents) into a clean analysis vial.

-

Analysis:

-

Prepare a series of standard solutions of the compound in the same solvent at known concentrations.

-

Generate a calibration curve using the analytical instrument (e.g., by plotting peak area from HPLC-UV against concentration).

-

Accurately dilute the filtered sample to fall within the linear range of the calibration curve.

-

Analyze the diluted sample and use the calibration curve to determine its concentration.

-

-

Calculation: Account for the dilution factor to calculate the final solubility of the original saturated solution. Express the result in appropriate units (e.g., mg/mL, µg/mL, or Molarity).

Data Presentation and Interpretation

All solubility data should be presented in a clear, tabular format to allow for easy comparison across different solvents.

Table 1: Solubility Data for this compound

| Solvent | Solvent Polarity Index | Qualitative Assessment (at ~2 mg/mL) | Quantitative Solubility (mg/mL at 25°C) |

| Hexane | 0.1 | Insoluble | <0.1 |

| Toluene | 2.4 | Slightly Soluble | 0.5 - 2.0 |

| Dichloromethane | 3.1 | Soluble | 10 - 20 |

| Acetone | 5.1 | Freely Soluble | >50 |

| Ethyl Acetate | 4.4 | Soluble | 20 - 30 |

| Acetonitrile | 5.8 | Soluble | 15 - 25 |

| Ethanol | 4.3 | Soluble | 5 - 15 |

| Methanol | 5.1 | Slightly Soluble | 2.0 - 5.0 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | >100 |

| Water | 10.2 | Insoluble | <0.01 |

Note: Values in italics are hypothetical predictions based on the structural analysis and should be replaced with experimental data. Qualitative Descriptors: Very Soluble (>100 mg/mL); Freely Soluble (10-100 mg/mL); Soluble (1-10 mg/mL); Slightly Soluble (0.1-1 mg/mL); Insoluble (<0.1 mg/mL).

Safety and Handling Protocols

Safe handling of all chemicals is paramount in a laboratory setting. [18]For this compound, particular attention must be paid to the cyano and nitro functional groups.

-

General Precautions: Always work in a well-ventilated laboratory fume hood. [19]Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a common choice, but compatibility with specific solvents should be checked). [18]* Handling Cyano Compounds: Organic nitriles can be toxic. Avoid inhalation of dust or vapors and prevent skin contact. In case of accidental exposure, seek immediate medical attention.

-

Handling Nitroaromatic Compounds: Nitroaromatic compounds can be toxic and are often skin sensitizers. Avoid contact with skin and eyes.

-

Waste Disposal: Dispose of all chemical waste, including unused compound and solutions, in accordance with institutional and local regulations. Do not pour organic solvents down the drain.

-

Spill Response: In the event of a spill, evacuate the immediate area and follow established laboratory spill response procedures. [19]

Conclusion

The solubility profile of a new chemical entity like this compound is a cornerstone of its early-stage characterization. While predictive analysis based on molecular structure provides valuable initial guidance, it is no substitute for rigorous experimental determination. The qualitative and quantitative protocols detailed in this guide provide a robust framework for generating the high-quality solubility data essential for advancing a compound through the drug discovery and development process. By systematically evaluating solubility in a range of organic solvents, researchers can make informed decisions regarding synthesis, purification, formulation, and analytical testing, ultimately increasing the probability of a successful development campaign.

References

-

Palmer, D., & Nguyen, B. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

-

Vlaminck, L., et al. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube. [Link]

-

ResearchGate. (n.d.). Concept of solubility prediction in organic solvents by machine learning. ResearchGate. [Link]

-

LibreTexts. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. [Link]

-

Drug Development & Delivery. (n.d.). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Drug Development & Delivery. [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

-

Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds? YouTube. [Link]

-

ResearchGate. (n.d.). Chemical and Physical Characterizations of Potential New Chemical Entity. ResearchGate. [Link]

-

Ashenhurst, J. (n.d.). Solubility of Organic Compounds. Chemistry Steps. [Link]

-

ResearchGate. (2025). (PDF) Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. ResearchGate. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]

-

ScienceDirect. (2015). CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development. ScienceDirect. [Link]

-

Creative Biolabs. (n.d.). Physicochemical Characterization. Creative Biolabs. [Link]

-

Drug Discovery News. (n.d.). Substance solubility. Drug Discovery News. [Link]

-

Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Pacific BioLabs. (n.d.). Analytical Services to Characterize New Chemical Entities. Pacific BioLabs. [Link]

-

ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

-

American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

-

University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. [Link]

-

Tulane University. (n.d.). Research and Laboratory Safety. Office of Environmental Health and Safety (OEHS). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pacificbiolabs.com [pacificbiolabs.com]

- 3. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 6. books.rsc.org [books.rsc.org]

- 7. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. Substance solubility | Drug Discovery News [drugdiscoverynews.com]

- 11. youtube.com [youtube.com]

- 12. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 13. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 14. youtube.com [youtube.com]

- 15. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 19. Research and Laboratory Safety | Office of Environmental Health and Safety (OEHS) [oehs.tulane.edu]

A Technical Guide to the Stability and Storage of Tert-butyl 2-cyano-2-(5-nitropyridin-2-YL)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-cyano-2-(5-nitropyridin-2-YL)acetate is a complex heterocyclic compound with significant potential as a building block in medicinal chemistry and drug development. Its utility, however, is intrinsically linked to its chemical integrity. This guide provides an in-depth analysis of the factors governing the stability of this molecule. By dissecting its structure into its core functional groups—a 5-nitropyridine ring, a tert-butyl ester, and a cyanoacetate moiety—we elucidate the primary degradation pathways. This technical document outlines scientifically grounded protocols for optimal storage and handling and details a comprehensive methodology for conducting forced degradation studies to ensure the compound's quality, reproducibility of experimental results, and long-term viability.

Introduction: A Molecule of Interest

This compound is a substituted pyridine derivative that combines several reactive functionalities, making it a versatile intermediate in organic synthesis. The presence of the electron-withdrawing nitro group, the sterically hindered yet acid-labile tert-butyl ester, and the reactive cyanoacetate group endows the molecule with a unique chemical profile. Understanding the interplay of these groups is paramount for any researcher utilizing this compound, as its stability directly impacts reaction outcomes, purity profiles, and, ultimately, the success of a synthetic campaign. This guide serves as a foundational resource for ensuring the compound's integrity from receipt to reaction.

Chemical Structure and Inherent Liabilities

To comprehend the stability of this compound, a systematic evaluation of its constituent parts is necessary. Each functional group presents a potential site for degradation under specific environmental conditions.

The 5-Nitropyridine Ring

The pyridine ring, substituted with a strongly electron-withdrawing nitro group at the 5-position, is susceptible to several degradation mechanisms:

-

Photodegradation: Aromatic nitro compounds are notoriously sensitive to light, particularly in the UV and blue regions of the spectrum (300-500 nm).[1][2][3] Light can provide the energy to initiate photochemical reactions, leading to the formation of impurities and a visible change in color.[1][2]

-

Reduction of the Nitro Group: The nitro group is prone to reduction, which can be initiated by various reducing agents or even trace metal impurities. This can lead to the formation of nitroso, hydroxylamino, or amino derivatives, fundamentally altering the compound's electronic properties and reactivity.[4][5]

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, makes it a target for strong nucleophiles.

The Tert-butyl Ester

The tert-butyl ester is a common protecting group for carboxylic acids, valued for its stability under basic and nucleophilic conditions. However, it possesses a critical vulnerability:

-

Acid-Catalyzed Hydrolysis: Tert-butyl esters are highly susceptible to cleavage under acidic conditions.[6][7] The mechanism involves protonation of the ester carbonyl, followed by the loss of the stable tert-butyl cation to form isobutylene and the corresponding carboxylic acid.[7] Even ambient exposure to acidic vapors can initiate this degradation over time.

The Cyanoacetate Moiety

This functional group contributes to the molecule's reactivity and also presents stability challenges:

-

Hydrolysis: The cyano and ester groups can undergo hydrolysis, particularly under strong acidic or basic conditions, to yield various degradation products.

-

Hygroscopicity: Cyanoacetic acid and its derivatives can be hygroscopic, meaning they readily absorb moisture from the atmosphere.[8][9][10] This absorbed water can facilitate hydrolysis reactions.[8]

The following diagram illustrates the key structural features and their associated chemical liabilities.

Caption: Key functional groups and their associated degradation pathways.

Recommended Storage and Handling Protocols

Based on the identified chemical liabilities, a multi-faceted approach to storage and handling is essential to preserve the integrity of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. For long-term storage, consider -20°C. | Reduced temperatures slow down the rate of all potential chemical degradation reactions.[1] |

| Light | Store in an amber or opaque, tightly sealed container.[1] | Protects the 5-nitropyridine ring from photodegradation.[1][2][3] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric moisture, mitigating hydrolysis, and excludes oxygen, which could participate in oxidative degradation pathways. |

| Moisture | Store in a desiccator containing a suitable drying agent (e.g., silica gel).[8][10] | The compound is potentially hygroscopic; desiccation prevents water absorption and subsequent hydrolysis.[8] |

| pH | Avoid storage near acidic or basic compounds. | Prevents vapor-mediated acid-catalyzed hydrolysis of the tert-butyl ester or base-catalyzed degradation of the cyanoacetate moiety. |

Handling Best Practices:

-

Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

-

Minimize the time the container is open to the atmosphere.[9]

-

Use clean, dry spatulas and glassware.

-

When preparing solutions, use anhydrous solvents where appropriate and handle them under low-light conditions.[1] Wrapping glassware in aluminum foil can provide additional protection.[2][3]

Stability Assessment: Forced Degradation Studies

To rigorously characterize the stability of this compound, a forced degradation (or stress testing) study is indispensable.[11][12][13] Such studies are critical in pharmaceutical development to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[11][13][14][15]

The objective is to induce a controlled level of degradation (typically 5-20%) to allow for the identification and characterization of degradants without completely consuming the parent compound.

Experimental Workflow for Forced Degradation

The following diagram outlines a systematic workflow for conducting a forced degradation study.

Caption: Workflow for a comprehensive forced degradation study.

Detailed Protocol for Forced Degradation Studies

Objective: To identify the degradation pathways of this compound under various stress conditions.

Materials:

-

This compound

-

HPLC-grade acetonitrile and water

-

Formic acid (or other suitable mobile phase modifier)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Class A volumetric flasks and pipettes

-

HPLC system with UV/PDA and Mass Spectrometry (MS) detectors

-

Photostability chamber (compliant with ICH Q1B guidelines)

-

Temperature-controlled oven and water bath

Methodology:

-

Preparation of Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Acidic Degradation:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Incubate at a controlled temperature (e.g., 60°C).

-

Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of base before analysis.

-

-

Basic Degradation:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Maintain at room temperature, monitoring frequently due to potential rapid degradation.

-

Withdraw samples at appropriate time points.

-

Neutralize the samples with an equivalent amount of acid before analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep at room temperature and protected from light.

-

Withdraw samples at various time points.

-

-

Thermal Degradation:

-

Transfer an aliquot of the stock solution to a sealed vial.

-

Place in an oven at a controlled elevated temperature (e.g., 60°C).

-

Also, place the solid compound in the oven to assess solid-state thermal stability.

-

Sample at various time points.

-

-

Photodegradation:

-

Expose an aliquot of the stock solution and a thin layer of the solid compound to light in a photostability chamber.

-

The exposure should meet ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[1]

-

A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to differentiate between thermal and photolytic degradation.

-

-

Analysis:

-

Analyze all stressed and control samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all generated degradation products.

-

Use a UV/PDA detector to assess peak purity and a mass spectrometer to obtain mass information on the parent and degradant peaks for structural elucidation.

-

Conclusion

The chemical stability of this compound is a critical parameter that dictates its successful application in research and development. Its multi-functional nature predisposes it to degradation via photodegradation, acid-catalyzed hydrolysis, and potentially moisture-induced reactions. Adherence to stringent storage and handling protocols—specifically, protection from light, moisture, and acidic environments, coupled with refrigerated storage—is imperative. Furthermore, the implementation of systematic forced degradation studies provides invaluable insights into the compound's intrinsic stability, enabling the development of robust analytical methods and ensuring the generation of reliable and reproducible scientific data.

References

- Chemical Storage: Hygroscopic, Deliquescent and Efflorescent substances. (2014). S-Club1 Science.

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.

- Prevention of Photosensitive Compound Degrad

- Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.

- How To Protect Light Sensitive Products. (n.d.). LFA Tablet Presses.

- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).

- t-Butyl Ester Protecting Group Hydrolysis. (n.d.). Benchchem.

- Understanding Forced Degradation Studies: A Critical Step in Drug Development. (n.d.). Apicule.

- Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides. (2007).

- Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(2), 73-90.

- The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025). Ibis Scientific, LLC.

- Forced Degradation in Pharmaceuticals – A Regulatory Upd

- How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase.

- Acids. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.

- The MSDS HyperGlossary: Hygroscopic. (n.d.).

- Protection of Light Sensitive Products. (2015). Pharmaguideline.

- Stability and degradation pathways of 3-Ethyl-4-nitropyridine 1-oxide. (n.d.). Benchchem.

- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2019). Applied and Environmental Microbiology, 85(13).

- Possible degradation pathways of nitenpyram by strain NIT-2. (2020).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lfatabletpresses.com [lfatabletpresses.com]

- 3. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Acids - Wordpress [reagents.acsgcipr.org]

- 8. ibisscientific.com [ibisscientific.com]

- 9. tutorchase.com [tutorchase.com]

- 10. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 11. acdlabs.com [acdlabs.com]

- 12. apicule.com [apicule.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biopharminternational.com [biopharminternational.com]

- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

A Technical Guide to the Synthesis of Tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate

Executive Summary

This document provides an in-depth technical guide for the synthesis of tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate, a valuable heterocyclic building block in medicinal chemistry and drug development. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a robust and well-established method for C-C bond formation on electron-deficient aromatic systems. This guide details the underlying reaction mechanism, provides a step-by-step experimental protocol, summarizes critical reaction parameters, and outlines essential safety considerations. The content is tailored for researchers, chemists, and professionals in the pharmaceutical sciences, offering both theoretical insights and practical, field-proven methodologies.

Introduction: Significance and Synthetic Context

This compound is a highly functionalized molecule featuring several key chemical motifs that make it a versatile intermediate for organic synthesis.

-

The Pyridylacetate Core: The α-cyano-α-arylacetate structure is a common precursor in the synthesis of more complex heterocyclic systems and active pharmaceutical ingredients (APIs). The nitrile and ester groups offer orthogonal reactivity for further chemical elaboration.

-

The 5-Nitropyridine Moiety: The pyridine ring is a privileged scaffold in medicinal chemistry. The presence of a nitro group renders the ring electron-deficient, which not only facilitates its synthesis via nucleophilic substitution but also serves as a synthetic handle for conversion into an amino group through reduction. This amino functionality opens a gateway to a vast array of subsequent reactions, including amide bond formations, diazotizations, and reductive aminations.

-

The Tert-butyl Ester: This group acts as a sterically hindered protecting group for the carboxylic acid. It is stable under many reaction conditions but can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid) without affecting other sensitive functional groups.

The synthesis of this compound is a prime example of a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic chemistry for modifying electron-poor aromatic and heteroaromatic rings.

Synthetic Strategy and Mechanistic Overview

The most direct and efficient strategy for preparing the target compound is the reaction between 2-chloro-5-nitropyridine and the carbanion of tert-butyl cyanoacetate .

Rationale for the SNAr Approach

The pyridine ring is naturally π-deficient, but the presence of the strongly electron-withdrawing nitro group at the 5-position significantly depletes the electron density of the aromatic system. This effect is most pronounced at the ortho (positions 4 and 6) and para (position 2) carbons relative to the nitro group. Consequently, the carbon atom at the 2-position becomes highly electrophilic and susceptible to attack by nucleophiles. The chlorine atom at this position is an excellent leaving group, making the SNAr pathway highly favorable. This is mechanistically related to the Vicarious Nucleophilic Substitution (VNS), which involves the displacement of a hydrogen atom; however, the presence of a halogen leaving group makes the SNAr reaction more direct.[1][2]

Reaction Mechanism

The reaction proceeds through a well-defined, two-step addition-elimination mechanism:

-

Carbanion Formation: A suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), abstracts the acidic α-proton from tert-butyl cyanoacetate. This generates a resonance-stabilized carbanion (enolate), which serves as the active nucleophile.

-

Nucleophilic Addition: The carbanion attacks the electron-deficient C2 carbon of 2-chloro-5-nitropyridine. This addition breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[1] The negative charge in this complex is delocalized and stabilized by the electron-withdrawing nitro group.

-

Elimination and Rearomatization: The Meisenheimer complex rapidly collapses by expelling the chloride ion, which is a good leaving group. This elimination step restores the aromaticity of the pyridine ring and yields the final product, this compound.

The overall workflow and mechanism are illustrated in the diagrams below.

Caption: High-level experimental workflow for the synthesis.

Caption: The SNAr mechanism for the synthesis.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles. Researchers should conduct their own risk assessment and optimize conditions as necessary.

Materials and Reagents

| Reagent | Purity | Source |

| 2-Chloro-5-nitropyridine | ≥98% | Commercial Supplier |

| tert-Butyl cyanoacetate | ≥98% | Commercial Supplier |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercial Supplier |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial Supplier |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Supplier |

| Hexane | ACS Grade | Commercial Supplier |

| Brine (Saturated NaCl soln.) | - | Prepared in-house |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial Supplier |

| Silica Gel | 60 Å, 230-400 mesh | Commercial Supplier |

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-chloro-5-nitropyridine (5.00 g, 31.5 mmol, 1.0 equiv.) and anhydrous potassium carbonate (6.54 g, 47.3 mmol, 1.5 equiv.).

-

Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 100 mL) to the flask. Stir the resulting suspension for 10 minutes at room temperature. To this mixture, add tert-butyl cyanoacetate (4.89 g, 34.7 mmol, 1.1 equiv.) dropwise via syringe over 5 minutes.

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature (20-25 °C) for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting 2-chloro-5-nitropyridine spot is fully consumed.

-

Aqueous Workup: Upon completion, pour the reaction mixture into a 1 L separatory funnel containing 300 mL of cold deionized water. The product may initially precipitate as an oil or solid.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water (2 x 100 mL) followed by brine (1 x 100 mL) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a yellow-orange oil or solid.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 10% to 30% ethyl acetate in hexane. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a pale yellow solid.

Data Summary and Characterization

Typical Reaction Parameters

| Parameter | Value | Moles | Equivalents |

| 2-Chloro-5-nitropyridine | 5.00 g | 31.5 mmol | 1.0 |

| tert-Butyl cyanoacetate | 4.89 g | 34.7 mmol | 1.1 |

| Potassium Carbonate | 6.54 g | 47.3 mmol | 1.5 |

| Solvent (DMF) | 100 mL | - | - |

| Temperature | 20-25 °C | - | - |

| Reaction Time | 12-18 h | - | - |

| Expected Yield | 70-85% | - | - |